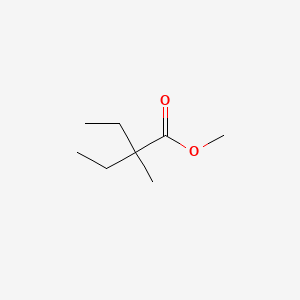
Methyl 2-ethyl-2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-ethyl-2-methylbutanoate is an organic compound with the molecular formula C8H16O2. It is an ester derived from butanoic acid and is known for its fruity odor, which makes it a common additive in the flavor and fragrance industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-ethyl-2-methyl-, methyl ester typically involves the esterification of butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of butanoic acid, 2-ethyl-2-methyl-, methyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-ethyl-2-methylbutanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butanoic acid and methanol.
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: Butanoic acid and methanol.
Transesterification: A different ester and methanol.
Reduction: The corresponding alcohol.
Aplicaciones Científicas De Investigación
Methyl 2-ethyl-2-methylbutanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the flavor and fragrance industries due to its fruity odor.
Mecanismo De Acción
The mechanism of action of butanoic acid, 2-ethyl-2-methyl-, methyl ester involves its interaction with cellular membranes and enzymes. The ester can penetrate cell membranes and affect various biochemical pathways, leading to changes in cellular function. Its molecular targets include enzymes involved in lipid metabolism and signaling pathways related to inflammation and cell growth.
Comparación Con Compuestos Similares
Similar Compounds
- Butanoic acid, 2-methyl-, ethyl ester
- Butanoic acid, 2-methyl-, methyl ester
- Butanoic acid, 2-ethyl-, methyl ester
Uniqueness
Methyl 2-ethyl-2-methylbutanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its fruity odor and reactivity make it particularly valuable in the flavor and fragrance industries, setting it apart from other similar esters.
Propiedades
Número CAS |
5296-70-8 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
methyl 2-ethyl-2-methylbutanoate |
InChI |
InChI=1S/C8H16O2/c1-5-8(3,6-2)7(9)10-4/h5-6H2,1-4H3 |
Clave InChI |
RUFXPLNQCKJCCF-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)C(=O)OC |
SMILES canónico |
CCC(C)(CC)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














